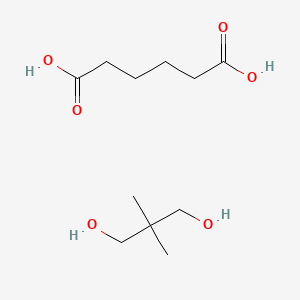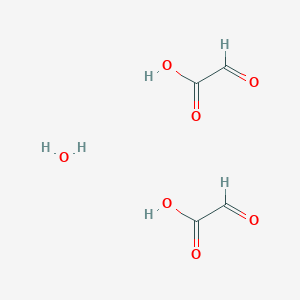
N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a cyanocyclopentyl group, an ethoxybenzyl group, and a methylamino group attached to an acetamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the Cyanocyclopentyl Intermediate:
Attachment of the Ethoxybenzyl Group: This step may involve a Friedel-Crafts alkylation reaction where the ethoxybenzyl group is introduced to the intermediate.
Formation of the Methylamino Group:
Formation of the Acetamide Backbone: The final step involves the formation of the acetamide backbone through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound may undergo reduction reactions, particularly at the cyano group, leading to the formation of primary amines.
Substitution: The compound may undergo nucleophilic substitution reactions, particularly at the acetamide group, leading to the formation of various substituted amides.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Ammonia (NH3), primary amines (RNH2)
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Aldehydes, carboxylic acids
Reduction Products: Primary amines
Substitution Products: Substituted amides
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor-ligand interactions.
Medicine: As a potential drug candidate for the treatment of various diseases.
Industry: As a precursor for the synthesis of materials with specific properties.
作用机制
The mechanism of action of N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide involves its interaction with specific molecular targets and pathways. This may include:
Binding to Receptors: The compound may bind to specific receptors, leading to the activation or inhibition of signaling pathways.
Enzyme Inhibition: The compound may inhibit specific enzymes, leading to the modulation of metabolic pathways.
Gene Expression: The compound may modulate gene expression, leading to changes in cellular functions.
相似化合物的比较
N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(methyl)amino)acetamide can be compared with other similar compounds, such as:
N-(1-Cyanocyclopentyl)-2-((4-methoxybenzyl)(methyl)amino)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(1-Cyanocyclopentyl)-2-((4-ethoxybenzyl)(ethyl)amino)acetamide: Similar structure but with an ethylamino group instead of a methylamino group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
属性
分子式 |
C18H25N3O2 |
|---|---|
分子量 |
315.4 g/mol |
IUPAC 名称 |
N-(1-cyanocyclopentyl)-2-[(4-ethoxyphenyl)methyl-methylamino]acetamide |
InChI |
InChI=1S/C18H25N3O2/c1-3-23-16-8-6-15(7-9-16)12-21(2)13-17(22)20-18(14-19)10-4-5-11-18/h6-9H,3-5,10-13H2,1-2H3,(H,20,22) |
InChI 键 |
WNXXMIYHDMBSNJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)CN(C)CC(=O)NC2(CCCC2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(6H-thieno[2,3-b]pyrrol-4-yl)ethanamine](/img/structure/B13356090.png)
![(2,5-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13356098.png)


![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 1-(4-fluorophenyl)cyclopentane-1-carboxylate](/img/structure/B13356109.png)
![(R)-1,1-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B13356121.png)

![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13356129.png)

methanone](/img/structure/B13356141.png)

![5-[5-(Acetylamino)-2-chlorophenyl]-2-furoic acid](/img/structure/B13356174.png)

